Ethanimidamide,2-amino-N-cyclohexyl-
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Overview
Description
Ethanimidamide, 2-amino-N-cyclohexyl- is a chemical compound with the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a cyclohexyl group attached to an ethanimidamide moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-amino-N-cyclohexyl- typically involves the reaction of cyclohexylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of Ethanimidamide, 2-amino-N-cyclohexyl- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-amino-N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
Ethanimidamide, 2-amino-N-cyclohexyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanimidamide, 2-amino-N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethanimidamide, 2-amino-N-cyclohexyl- can be compared with other similar compounds, such as:
Cyclohexylamine: A precursor in the synthesis of Ethanimidamide, 2-amino-N-cyclohexyl-, known for its use in the production of rubber chemicals and pharmaceuticals.
Ethyl isocyanate: Another precursor, used in the synthesis of various organic compounds.
Other Ethanamides: Compounds with similar structures but different substituents, each with unique properties and applications.
Ethanimidamide, 2-amino-N-cyclohexyl- stands out due to its unique combination of a cyclohexyl group and an ethanimidamide moiety, which imparts distinctive chemical and biological properties .
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-N'-cyclohexylethanimidamide |
InChI |
InChI=1S/C8H17N3/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2,(H2,10,11) |
InChI Key |
YYUHMEBEPDMSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(CN)N |
Origin of Product |
United States |
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